molecular formula C21H24N4O4 B11700598 N'~1~,N'~5~-bis[(E)-(4-methoxyphenyl)methylidene]pentanedihydrazide

N'~1~,N'~5~-bis[(E)-(4-methoxyphenyl)methylidene]pentanedihydrazide

Cat. No.: B11700598
M. Wt: 396.4 g/mol
InChI Key: FCLFZMTZAVGGJN-HOFJZWJUSA-N
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Description

N’~1~,N’~5~-bis[(E)-(4-methoxyphenyl)methylidene]pentanedihydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of two methoxyphenyl groups attached to a pentanedihydrazide backbone. Its molecular formula is C21H24N4O4, and it has a molecular weight of 396.45 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~5~-bis[(E)-(4-methoxyphenyl)methylidene]pentanedihydrazide typically involves the condensation reaction between 4-methoxybenzaldehyde and pentanedihydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to around 80-100°C for several hours until the desired product is formed .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~5~-bis[(E)-(4-methoxyphenyl)methylidene]pentanedihydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’~1~,N’~5~-bis[(E)-(4-methoxyphenyl)methylidene]pentanedihydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N’~1~,N’~5~-bis[(E)-(4-methoxyphenyl)methylidene]pentanedihydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit unique chemical and biological properties. These interactions can affect various biochemical pathways, leading to its observed effects in antimicrobial and anticancer studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~,N’~5~-bis[(E)-(4-methoxyphenyl)methylidene]pentanedihydrazide is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility and stability, making it a valuable candidate for various applications .

Properties

Molecular Formula

C21H24N4O4

Molecular Weight

396.4 g/mol

IUPAC Name

N,N'-bis[(E)-(4-methoxyphenyl)methylideneamino]pentanediamide

InChI

InChI=1S/C21H24N4O4/c1-28-18-10-6-16(7-11-18)14-22-24-20(26)4-3-5-21(27)25-23-15-17-8-12-19(29-2)13-9-17/h6-15H,3-5H2,1-2H3,(H,24,26)(H,25,27)/b22-14+,23-15+

InChI Key

FCLFZMTZAVGGJN-HOFJZWJUSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)CCCC(=O)N/N=C/C2=CC=C(C=C2)OC

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)CCCC(=O)NN=CC2=CC=C(C=C2)OC

Origin of Product

United States

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